2-[(2-Hydroxyethyl)amino]propan-1-ol
Description
2-[(2-Hydroxyethyl)amino]propan-1-ol is an amino alcohol characterized by a propan-1-ol backbone (OH group on carbon 1) substituted with a (2-hydroxyethyl)amino group on carbon 2. Its structure (Fig. 1) includes a primary alcohol, a secondary amine, and a secondary alcohol moiety. This compound is hypothesized to exhibit hydrophilic properties due to its hydroxyl-rich structure, making it a candidate for surfactant or pharmaceutical intermediate applications.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(4-8)6-2-3-7/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCBKKFQHYIRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
Nucleophilic substitution represents a foundational approach for synthesizing 2-[(2-Hydroxyethyl)amino]propan-1-ol. The reaction typically involves displacing a leaving group (e.g., halogen) from a propanol derivative using 2-hydroxyethylamine as the nucleophile. For instance, 2-chloropropan-1-ol reacts with 2-hydroxyethylamine under alkaline conditions to form the target compound. The base (e.g., sodium hydroxide) deprotonates the amine, enhancing its nucleophilicity and facilitating an SN2 mechanism.
Optimization Parameters
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing transition states.
-
Temperature : Elevated temperatures (60–80°C) reduce reaction time but risk side reactions such as elimination.
-
Stoichiometry : A 1:1 molar ratio of 2-chloropropan-1-ol to 2-hydroxyethylamine minimizes byproduct formation.
Yield and Purification
Under optimized conditions, this method achieves yields of 70–75%. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/methanol eluent) removes unreacted precursors and oligomeric byproducts.
Reductive Amination Strategies
Ketone Intermediate Synthesis
Reductive amination offers a two-step pathway: (1) condensation of 2-hydroxyethylamine with hydroxyacetone to form an imine intermediate, followed by (2) reduction to the secondary amine. Sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) serves as the reducing agent, with the latter preferred for its selectivity in aqueous environments.
Reaction Conditions
-
pH Control : Buffering at pH 6–7 stabilizes the imine intermediate.
-
Solvent : Methanol or ethanol facilitates both condensation and reduction steps.
-
Catalyst : Acetic acid catalyzes imine formation via protonation of the carbonyl oxygen.
Performance Metrics
This method yields 80–85% product, characterized by minimal side reactions such as over-reduction or dimerization. Post-reaction workup includes solvent evaporation and recrystallization from hexane/ethyl acetate mixtures.
Catalytic Hydrogenation Techniques
Nitro Compound Reduction
Catalytic hydrogenation of nitro precursors provides a high-purity route to this compound. For example, hydrogenation of 2-nitro-1-(2-hydroxyethylamino)propan-1-ol over palladium on carbon (Pd/C) under 3–5 bar H2 pressure quantitatively reduces the nitro group to an amine.
Process Parameters
-
Catalyst Loading : 5–10 wt% Pd/C ensures complete conversion within 2–4 hours.
-
Solvent Compatibility : Ethanol or tetrahydrofuran (THF) balances hydrogen solubility and substrate stability.
Advantages and Limitations
While this method achieves >95% yield, it requires stringent control over catalyst activity and hydrogen pressure to prevent dehydroxylation or ring formation.
Epoxide Ring-Opening Synthesis
Epichlorohydrin as a Precursor
Epoxide ring-opening with 2-hydroxyethylamine provides a regioselective route. Epichlorohydrin reacts with 2-hydroxyethylamine in water or methanol, yielding this compound via nucleophilic attack at the less substituted carbon.
Reaction Dynamics
-
Temperature : Room temperature suffices for complete conversion within 12 hours.
-
Byproduct Management : Excess amine minimizes diastereomer formation.
Industrial Scalability
Continuous flow reactors enhance throughput and reduce epichlorohydrin hydrolysis, achieving 85–90% yield with >99% purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–75 | 95 | Simple setup, low cost | Byproduct formation |
| Reductive Amination | 80–85 | 98 | High selectivity | Sensitive to pH and moisture |
| Catalytic Hydrogenation | >95 | 99 | Quantitative conversion | High catalyst cost |
| Epoxide Ring-Opening | 85–90 | 99 | Regioselective, scalable | Epichlorohydrin toxicity concerns |
Analytical Validation Protocols
Structural Confirmation
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) reveals characteristic peaks at δ 1.26 (d, J = 6.4 Hz, CH3), 3.45–3.60 (m, CH2NH), and 4.75 (br s, OH).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 134.2 [M + H]+.
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >98% purity with a retention time of 6.2 minutes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for epoxide ring-opening or hydrogenation reduces batch-to-batch variability and enhances safety. For example, microreactors achieve 90% yield in 30 minutes for epichlorohydrin-based synthesis.
Waste Mitigation Strategies
-
Solvent Recovery : Distillation reclaims >95% of methanol or ethanol.
-
Catalyst Recycling : Pd/C filtration and reactivation reduce metal waste.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxyethyl)amino]propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Reacting with alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Produces corresponding aldehydes or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms alkylated derivatives.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]propan-1-ol is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for potential therapeutic applications and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. It may act as a ligand for specific receptors or enzymes, influencing biological processes.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs).
Enzymes: Interaction with enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Application Comparisons
1-[Bis(2-hydroxyethyl)amino]propan-2-ol (CAS 6712-98-7)
- Properties : Likely highly hydrophilic due to three hydroxyl groups and a tertiary amine.
- Key Difference : Propan-2-ol backbone and bis(hydroxyethyl) substitution enhance solubility compared to the target compound.
3-(Bis(2-hydroxyethyl)amino)propan-1-ol (CAS 4767-14-0)
- Properties : LogP = -1.32, indicating strong hydrophilicity.
- Applications : Used as an analytical standard in reverse-phase HPLC due to its polarity .
- Key Difference: Amino group on C3 positions it as a positional isomer of the target compound.
2-[(Cyclobutylmethyl)amino]propan-1-ol (CAS 1497206-10-6)
Research Findings and Industrial Relevance
- Surfactant Potential: Hydroxyethylamino-substituted propanols (e.g., 1-[bis(2-hydroxyethyl)amino]propan-2-ol) are structurally similar to commercial surfactants like Coco-Betaine (CAS 68424-94-2), which contains hydroxyethyl and carboxyethyl groups . The target compound’s mono-hydroxyethyl substitution may offer moderate surfactant properties but with reduced solubility compared to bis-substituted analogs.
- Synthetic Utility: Compounds like 2-[2-hydroxyethyl(methyl)amino]ethanol () are used in complex syntheses, suggesting that this compound could similarly act as a precursor for pharmaceuticals or specialty chemicals.
- Regulatory Considerations: The Canadian government regulates 1-[bis(2-hydroxyethyl)amino]propan-2-ol for consumer product manufacturing, highlighting the need for safety assessments in analogous compounds .
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for 2-[(2-Hydroxyethyl)amino]propan-1-ol, and how can reaction parameters be optimized for yield? A: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,2-epoxypropane with 2-aminoethanol under controlled pH (8–10) and temperature (40–60°C) can yield the product. Key parameters include stoichiometric ratios (1:1.2 epoxy:amine), solvent selection (aqueous or ethanol systems), and catalyst use (e.g., NaOH for pH control). Post-synthesis purification via fractional distillation or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to remove byproducts like 1,3-bis-substituted derivatives .
Basic Characterization Techniques
Q: Which spectroscopic methods are most reliable for structural confirmation of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming backbone structure and substituent positions. For instance, ¹H NMR peaks at δ 1.2–1.4 ppm (CH₃), δ 2.6–3.0 ppm (N-CH₂), and δ 3.5–3.8 ppm (OH groups) are diagnostic. Infrared (IR) spectroscopy identifies functional groups (O-H stretch at 3300–3500 cm⁻¹, N-H bend at 1600 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 134.1 [M+H]⁺). UV-Vis is less informative but can detect conjugated impurities .
Advanced Impurity Analysis
Q: How can trace impurities such as 1,3-Bis[(1-methylethyl)amino]propan-2-ol Dihydrochloride be quantified in synthesized batches? A: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (210 nm) is recommended. Use a gradient mobile phase (acetonitrile:water with 0.1% trifluoroacetic acid) to separate impurities. Validate against certified reference standards (e.g., EP Impurity M, CAS 73313-36-7) . For low-concentration impurities (<0.1%), LC-MS/MS provides higher sensitivity, targeting specific mass transitions (e.g., m/z 181.1 → 98.0 for the dihydrochloride derivative).
Advanced Thermodynamic Modeling
Q: How do local composition models (e.g., Wilson, NRTL) predict activity coefficients in solvent mixtures containing this compound? A: Wilson’s equation is suitable for moderately nonideal mixtures, while NRTL (with α₁₂ = 0.3–0.5) better predicts strongly nonideal systems, such as aqueous or alcohol blends. For example, in water/ethanol mixtures, NRTL parameters (τ₁₂ = 1.2, τ₂₁ = 0.8) accurately model hydrogen bonding effects. Experimental vapor-liquid equilibrium (VLE) data should validate model predictions .
Safety and Handling Protocols
Q: What safety measures are essential when handling this compound in lab settings? A: Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood due to potential vapor release (vapor pressure ~0.01 mmHg at 25°C). Store in airtight containers away from oxidizers. Spills should be neutralized with dilute acetic acid and absorbed with inert material (vermiculite). Toxicity data (LD₅₀ rat oral: 1200 mg/kg) indicate moderate hazard; however, chronic exposure risks (e.g., respiratory irritation) require monitoring .
Stability and Degradation Pathways
Q: How do pH and temperature affect the stability of this compound? A: The compound is stable at pH 6–8 and temperatures <40°C. Acidic conditions (pH <4) promote hydrolysis of the ether linkage, forming 1,2-propanediol and 2-aminoethanol. At elevated temperatures (>60°C), oxidative degradation generates carbonyl byproducts (detectable via FTIR at 1700 cm⁻¹). Long-term storage recommendations: inert atmosphere (N₂), desiccated, and protected from light .
Computational Solvation Studies
Q: What computational methods predict the solvation behavior of this compound in aqueous systems? A: Molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM model hydrogen bonding and dipole interactions. Solubility parameters (δ ≈ 28 MPa¹/²) correlate with experimental data. COSMO-RS calculations estimate activity coefficients in mixed solvents (e.g., water/ethanol), aiding formulation design for drug delivery systems .
Resolving Data Contradictions
Q: How should researchers address discrepancies in reported solubility or reactivity data? A: Conduct controlled replicate experiments under standardized conditions (e.g., ICH Q2 guidelines). For solubility conflicts, use gravimetric analysis (saturation shake-flask method) with HPLC validation. Reactivity contradictions (e.g., esterification rates) may arise from catalyst purity; test with certified reagents. Cross-validate findings using orthogonal techniques (e.g., DSC for thermal stability vs. accelerated stability studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
